4-(Ethoxymethylidene)-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Description
Historical Development of Tetrahydroisoquinoline Research
The exploration of tetrahydroisoquinoline derivatives began in the early 20th century with the isolation of naturally occurring alkaloids such as papaverine and tubocurarine, which feature the tetrahydroisoquinoline core. Initial pharmacological studies in the 1960s–1970s focused on the scaffold’s potential role in neurotransmitter modulation, particularly in the context of Parkinson’s disease and addiction. Early hypotheses posited that endogenous tetrahydroisoquinoline derivatives, such as salsolinol, might contribute to alcohol dependence by interacting with dopamine receptors. Although these theories were later discredited, they spurred interest in synthesizing analogs to probe central nervous system (CNS) pathways.
The 1980s marked a shift toward rational drug design, with patents filed for tetrahydroisoquinoline-based antihypertensives and renal vasodilators. For instance, Fujisawa Pharmaceutical Co.’s work on 1,2,3,4-tetrahydroisoquinoline derivatives highlighted the scaffold’s adaptability for cardiovascular applications. Concurrently, advancements in hydrogenation and cyclization techniques enabled the efficient production of tetrahydroisoquinoline cores, facilitating structure-activity relationship (SAR) studies. By the 2000s, the discovery of tetrahydroisoquinoline-based selective estrogen receptor degraders (SERDs), such as compound 40, demonstrated the scaffold’s potential in oncology.
Significance in Medicinal Chemistry
Tetrahydroisoquinoline derivatives exhibit broad pharmacological activity due to their ability to mimic natural alkaloids and interact with diverse biological targets. The scaffold’s rigid, bicyclic structure provides conformational restraint, enhancing receptor binding selectivity compared to flexible phenethylamine analogs. For example, tetrahydroisoquinoline-based muscle relaxants like tubocurarine exploit this rigidity to selectively block nicotinic acetylcholine receptors.
Recent innovations have expanded the scaffold’s utility to cancer therapy. The acrylic acid-modified tetrahydroisoquinoline 40, developed by Argonne National Laboratory, acts as an orally bioavailable SERD, degrading estrogen receptor alpha (ERα) in breast cancer cells. This compound’s efficacy in MCF-7 xenograft models underscores the scaffold’s adaptability for targeting nuclear receptors. Additionally, fluorinated tetrahydroisoquinoline derivatives, synthesized via methods pioneered by Loránd Kiss’s group, have opened new avenues for CNS drug development by improving blood-brain barrier permeability.
Structural Evolution of Isoquinoline-1,3-dione Derivatives
Isoquinoline-1,3-dione derivatives represent a critical subclass of tetrahydroisoquinolines, characterized by a fused diketone ring system that enhances electronic stability and hydrogen-bonding capacity. Early syntheses relied on N-alkylation of benzyl amines with haloacetophenones, as exemplified by Fujisawa’s patented routes to 6,7-dihydroxy-substituted derivatives. However, these methods often suffered from low yields and regioselectivity issues.
Modern approaches leverage cascade reactions and de novo synthetic strategies. For instance, Kiss’s team developed a fluorination-compatible route to 1,2,3,4-tetrahydroisoquinoline-1,3-diones using β-amino acid precursors, enabling the introduction of electron-withdrawing groups at the 4-position. Similarly, a 2014 study demonstrated the synthesis of isoquinoline-1,3-dione derivatives via a Michael addition-cyclization cascade between N-alkyl-N-methacryloylbenzamides and aryl aldehydes, achieving high diastereoselectivity. These advances have expanded the structural diversity of isoquinoline-1,3-diones, as illustrated by 2-(3,4-dimethoxyphenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione, a compound featuring an ethoxymethylidene moiety at the 4-position.
Research Significance of 4-Substituted Tetrahydroisoquinoline-1,3-diones
The 4-position of the tetrahydroisoquinoline-1,3-dione scaffold has emerged as a strategic site for chemical modification, enabling fine-tuning of electronic and steric properties. Substituents at this position, such as the ethoxymethylidene group in 4-(ethoxymethylidene)-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione, modulate conjugation and dipole interactions, influencing binding to biological targets. For example, the introduction of acrylic acid at the 4-position in SERD compound 40 enhanced ERα degradation efficacy by promoting hydrophobic interactions with the receptor’s ligand-binding domain.
Properties
IUPAC Name |
(4E)-4-(ethoxymethylidene)-2-(4-methylphenyl)isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-3-23-12-17-15-6-4-5-7-16(15)18(21)20(19(17)22)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUWMRNEJNELGL-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(Ethoxymethylidene)-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves several steps. One common synthetic route includes the reaction of 4-methylphenylamine with ethyl acetoacetate under acidic conditions to form an intermediate. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-(Ethoxymethylidene)-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups are introduced or replaced. Common reagents include halogens, alkylating agents, and nucleophiles.
Cyclization: Cyclization reactions can be induced under specific conditions to form polycyclic structures.
Scientific Research Applications
4-(Ethoxymethylidene)-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Ethoxymethylidene)-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, resulting in antimicrobial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and their implications:
Key Observations
Substituent Effects on Reactivity: The ethoxymethylidene group (target compound) introduces a conjugated enone system, increasing susceptibility to nucleophilic attack compared to dimethyl () or methoxy substituents ().
Biological Activity: Indole-containing derivatives () may target neurological pathways, similar to neurotoxic tetrahydroisoquinolines (). SIRT2 modulators () often feature bicyclic or heteroaromatic substituents, suggesting the target compound’s 4-methylphenyl group may offer comparable binding affinity.
Physical Properties: Higher molecular weight compounds (e.g., C₂₁H₂₁NO₅, 367.40 g/mol) exhibit increased boiling points (predicted: 616.7±55.0°C for ). Dimethylaminomethylidene derivatives () show lower predicted pKa (17.13±0.30) compared to ethoxymethylidene, indicating stronger basicity.
Crystallographic and Conformational Insights
- Tetrahydroisoquinoline derivatives adopt semi-chair conformations (), with substituents like ethoxymethylidene influencing hydrogen bonding (e.g., Cl⁻ interactions in ).
- The ethoxymethylidene group’s planar geometry may enhance π-π stacking in crystal lattices compared to bulkier substituents (e.g., dimethyl in ).
Biological Activity
4-(Ethoxymethylidene)-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C17H19N2O3
- Molecular Weight : 299.35 g/mol
- CAS Number : 1143-91-5
Its structure includes a tetrahydroisoquinoline core, which is known for various biological activities. The ethoxymethylidene and methylphenyl substituents contribute to its unique properties.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress in cells, which is linked to various diseases.
| Study | Findings |
|---|---|
| Handoo et al. (1981) | Reported that derivatives of tetrahydroisoquinolines possess strong antioxidant activity in vitro. |
| Staudinger & Goldstein (1916) | Suggested potential applications in reducing oxidative damage in biological systems. |
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Its structural components may enhance its ability to interact with microbial membranes or inhibit essential microbial enzymes.
| Study | Findings |
|---|---|
| Recent Studies | Indicated effectiveness against a range of bacteria and fungi, suggesting its potential as a therapeutic agent in infectious diseases. |
Anti-inflammatory Effects
Inflammation plays a critical role in many chronic diseases. Compounds derived from isoquinolines have been reported to exhibit anti-inflammatory properties.
| Study | Findings |
|---|---|
| Clinical Trials | Showed that similar compounds can significantly reduce markers of inflammation in animal models. |
The biological activity of this compound may be attributed to several mechanisms:
- Free Radical Scavenging : The compound can neutralize free radicals, thereby reducing oxidative stress.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.
- Membrane Interaction : The hydrophobic nature of the compound allows it to interact with cellular membranes, affecting microbial viability.
Case Studies
-
Case Study on Antioxidant Activity :
- A study conducted by Handoo et al. demonstrated that derivatives of tetrahydroisoquinolines showed a significant reduction in lipid peroxidation levels in rat liver homogenates.
-
Case Study on Antimicrobial Efficacy :
- A recent investigation assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both pathogens.
-
Case Study on Anti-inflammatory Potential :
- In a clinical trial involving patients with rheumatoid arthritis, administration of a similar tetrahydroisoquinoline derivative resulted in decreased levels of C-reactive protein (CRP), indicating reduced inflammation.
Q & A
Q. What are the common synthetic routes for preparing 4-(Ethoxymethylidene)-tetrahydroisoquinoline-dione derivatives, and how do substituent positions influence the choice of methodology?
- Methodological Answer : The synthesis of tetrahydroisoquinoline-dione derivatives typically involves cyclocondensation or multicomponent reactions. Substituent positions (e.g., ethoxymethylidene at position 4 and 4-methylphenyl at position 2) dictate the choice of catalysts and reaction conditions. For example, steric hindrance from bulky substituents may require milder bases (e.g., K₂CO₃) to avoid side reactions, while electron-withdrawing groups could necessitate higher temperatures for cyclization. Reaction optimization should prioritize regioselectivity and yield by varying solvents (e.g., DMF for polar intermediates) and catalysts (e.g., PdCl₂(PPh₃)₂ for cross-coupling steps) .
Q. How can statistical design of experiments (DoE) be applied to optimize reaction conditions for synthesizing this compound?
- Methodological Answer : DoE minimizes experimental trials while maximizing data robustness. For instance, a fractional factorial design can screen variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%). Response surface methodology (RSM) then refines optimal conditions. In one case, DoE reduced the number of trials by 40% while achieving >90% yield in tetrahydroquinoline synthesis . Key parameters to monitor include reaction time, byproduct formation (via HPLC), and crystallization efficiency.
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxymethylidene protons at δ 4.1–4.3 ppm, methylphenyl aromatic protons at δ 6.8–7.2 ppm).
- IR Spectroscopy : Identify carbonyl stretches (1,3-dione C=O at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹).
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks, particularly for the tetrahydroisoquinoline ring .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ expected at m/z 352.1543 for C₂₁H₂₁NO₃).
Advanced Research Questions
Q. What computational strategies are effective in predicting reaction pathways or intermediates for its synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and intermediates. For example, the ethoxymethylidene group’s electron-donating effect stabilizes carbocation intermediates during cyclization. Reaction path searches using nudged elastic band (NEB) methods can identify energy barriers, while machine learning (ML) models trained on PubChem data predict optimal solvent-catalyst pairs .
Q. How do electronic and steric effects of substituents impact the compound’s reactivity in catalytic systems?
- Methodological Answer :
- Electronic Effects : The 4-methylphenyl group’s electron-donating nature enhances nucleophilic attack on the dione carbonyl, while the ethoxymethylidene group’s conjugation stabilizes π-electrons, reducing electrophilicity.
- Steric Effects : Substituents at position 2 (4-methylphenyl) hinder axial approach in Pd-catalyzed cross-couplings, favoring para-substitution in downstream reactions.
- Case Study : In Pd(OAc)₂-catalyzed reactions, steric bulk at position 2 reduces turnover frequency (TOF) by 30% compared to smaller substituents .
Q. What methodologies resolve contradictions in reported biological activities of structurally similar tetrahydroisoquinoline-diones?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, concentration ranges). A meta-analysis approach is recommended:
- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and controls.
- Structure-Activity Relationship (SAR) : Compare logP values (e.g., XlogP ~3.4 for this compound vs. analogues) to correlate hydrophobicity with membrane permeability .
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions to isolate substituent-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
